Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including a sulfamoylphenyl group, a carbamoyl group, and a sulfanylidene group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, each requiring specific reagents and conditions
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide, under acidic or basic conditions.
Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced via a nucleophilic substitution reaction using 4-aminobenzenesulfonamide and an appropriate electrophile.
Carbamoylation: The carbamoyl group can be introduced through the reaction of the quinazoline intermediate with an isocyanate or carbamoyl chloride.
Sulfanylidene Group Addition: The sulfanylidene group can be added using thiol reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biochemical assays, particularly those involving enzymes or receptors that interact with its functional groups.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-oxo-3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The presence of multiple functional groups allows for interactions with various molecular targets, including proteins, nucleic acids, and cell membranes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.
Sulfamoylphenyl Derivatives: Compounds containing the sulfamoylphenyl group, such as sulfonamide antibiotics.
Carbamoyl Derivatives: Compounds with carbamoyl groups, such as carbamoyl phosphate, which is involved in metabolic pathways.
Uniqueness
Methyl 4-oxo-3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C20H20N4O6S2 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 4-oxo-3-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C20H20N4O6S2/c1-30-19(27)13-4-7-15-16(10-13)23-20(31)24(18(15)26)11-17(25)22-9-8-12-2-5-14(6-3-12)32(21,28)29/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,31)(H2,21,28,29) |
InChI Key |
LYHSADKTCHDGIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.